molecular formula C10H14N2O3 B13168705 2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid

2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid

Cat. No.: B13168705
M. Wt: 210.23 g/mol
InChI Key: WKYCIIGKUNVTFK-UHFFFAOYSA-N
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Description

2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a carboxylic acid group at position 4, a methyl group at position 5, and a branched ether substituent (2-methoxypropan-2-yl) at position 2. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and material science due to their hydrogen-bonding capabilities and structural versatility .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-6-5-11-9(10(2,3)15-4)12-7(6)8(13)14/h5H,1-4H3,(H,13,14)

InChI Key

WKYCIIGKUNVTFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)C(C)(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid typically involves the reaction of 2-methoxypropan-2-ylamine with 5-methylpyrimidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) at a temperature of around 0°C. Potassium carbonate is often used as a base to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Substituent Variations and Implications

The substituent positions and functional groups on the pyrimidine ring critically influence molecular properties such as solubility, acidity, and reactivity. Below is a comparative analysis of structurally related compounds from the evidence:

a. Position 2 Substituents
  • Main Compound : 2-(2-Methoxypropan-2-yl) group (branched ether). This substituent may enhance lipophilicity and steric bulk compared to simpler groups like methyl or halogens.
  • Analog 1 : 2-(Methylthio)-4-propylpyrimidine-5-carboxylic acid (C9H12N2O2S) .
    • Methylthio (S–CH3) at position 2 introduces sulfur, which can influence redox properties and hydrogen bonding.
  • Analog 2: 2-Chloro-4-methylpyrimidine-5-carboxylic acid (C6H5ClN2O2) .
  • Analog 3 : 2-(Methanesulfonylmethyl)-5-methylpyrimidine-4-carboxylic acid (C8H10N2O4S) .
    • Methanesulfonylmethyl (SO2–CH2–) at position 2 adds polarity and hydrogen-bond acceptor capacity.
b. Position 4/5 Carboxylic Acid
  • The main compound has a carboxylic acid at position 4, while analogs like 4-Isopropyl-2-methyl-pyrimidine-5-carboxylic acid (CAS 127958-08-1) feature the acid group at position 5. This positional shift alters hydrogen-bonding patterns and acidity (pKa).
c. Additional Substituents
  • 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid (CAS 1221725-88-7) combines a chlorine atom at position 5 with an isopropyl group at position 2, suggesting synergistic steric and electronic effects.
  • 2-(Furan-3-yl)-5-methylpyrimidine-4-carboxylic acid (CAS 1700465-23-1) introduces a heteroaromatic furan ring at position 2, which may enhance π-π stacking interactions.

Physicochemical Properties and Research Findings

Molecular Weight and Solubility Trends

  • Main Compound : Estimated molecular weight ≈ 254.3 g/mol (calculated). The branched ether substituent likely reduces water solubility compared to polar groups like sulfonyl or carboxylic acid.
  • Analog 4 : 2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid (C10H14N2O2S) .
    • Molecular weight: 226.3 g/mol. The (methylthio)methyl group may increase hydrophobicity.
  • Analog 5 : 5-Methylpyrimidine-4-carboxylic acid (CAS 933683-35-3) .
    • Simpler structure (C6H6N2O2) with molecular weight 142.1 g/mol, likely more water-soluble.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Reference
2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid 2: 2-methoxypropan-2-yl; 5: methyl; 4: COOH C10H14N2O3 ~254.3 (estimated) Not provided N/A
2-(Methylthio)-4-propylpyrimidine-5-carboxylic acid 2: S–CH3; 4: propyl; 5: COOH C9H12N2O2S 212.27 892384-71-3
4-Isopropyl-2-methyl-pyrimidine-5-carboxylic acid 2: methyl; 4: isopropyl; 5: COOH C9H12N2O2 180.20 127958-08-1
2-Chloro-4-methylpyrimidine-5-carboxylic acid 2: Cl; 4: methyl; 5: COOH C6H5ClN2O2 172.57 188781-10-4
5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid 2: isopropyl; 5: Cl; 4: COOH C8H9ClN2O2 200.62 1221725-88-7
2-(Furan-3-yl)-5-methylpyrimidine-4-carboxylic acid 2: furan-3-yl; 5: methyl; 4: COOH C10H8N2O3 204.18 1700465-23-1

Biological Activity

2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid, with the CAS number 1695053-33-8, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₀H₁₄N₂O₃
  • Molecular Weight : 210.23 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a methoxypropyl group and a carboxylic acid, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including antitumor, anti-inflammatory, and enzyme inhibition properties. The following sections detail specific studies related to the biological activity of this compound.

Enzyme Inhibition Studies

Enzyme inhibition is another area where pyrimidine derivatives have shown potential. A related study focused on acetylcholinesterase (AChE) inhibitors highlighted the importance of structural modifications in enhancing inhibitory activity:

CompoundAChE IC₅₀ (µM)SelectivityReference
5d29.46High

While specific data on this compound is not available, its structural characteristics suggest it may also interact with similar targets.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities of compounds to target proteins. For instance, docking studies on related pyrimidine derivatives indicated favorable interactions with the epidermal growth factor receptor (EGFR), a key target in cancer therapy:

CompoundBinding Affinity (kcal/mol)Target Protein
3a-9.1EGFR
4b-8.7EGFR

These results imply that this compound could exhibit similar binding properties, potentially leading to therapeutic applications in oncology.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various pyrimidine derivatives and evaluated their biological activities. Compounds with similar substituents showed enhanced cytotoxic effects against cancer cell lines, suggesting that modifications to the pyrimidine core can significantly impact biological outcomes .
  • In vitro Studies : In vitro assays demonstrated that certain pyrimidine derivatives inhibited key enzymes involved in cancer progression, indicating their potential as therapeutic agents .
  • Comparative Analysis : Comparing the biological activity of various pyrimidines revealed that those with electron-donating groups exhibited better inhibitory effects on target enzymes, highlighting the importance of electronic properties in drug design .

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